molecular formula C10H7NO2S B6386223 4-(Thiophen-3-YL)picolinic acid CAS No. 1261910-72-8

4-(Thiophen-3-YL)picolinic acid

Cat. No.: B6386223
CAS No.: 1261910-72-8
M. Wt: 205.23 g/mol
InChI Key: FRDXRHFUMTVENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-3-YL)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 4-position with a thiophen-3-yl group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. Its synthesis typically involves Suzuki-Miyaura coupling or ester hydrolysis reactions, as seen in analogs like qy17 and qy20 .

Properties

IUPAC Name

4-thiophen-3-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-5-7(1-3-11-9)8-2-4-14-6-8/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDXRHFUMTVENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-YL)picolinic acid typically involves the functionalization of thiophene and picolinic acid derivatives. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-3-YL)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of picolinic acid.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-YL)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects . This compound may also interfere with cellular processes such as viral entry and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Aryl-Substituted Picolinic Acid Derivatives

highlights two analogs: 5-(4-butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20) . Key differences include:

  • Antibacterial Activity : qy17 exhibited superior efficacy against Enterococcus faecium (MIC = 8 µg/mL) compared to qy20 (MIC = 32 µg/mL), attributed to the linear butyl group enhancing membrane penetration .
  • Solubility and Stability : qy17’s linear alkyl chain improved aqueous solubility (15 mg/mL vs. 8 mg/mL for qy20) and metabolic stability in MIC assays .
4-(Thiophen-3-YL) Derivatives with Electronic Modifications
  • 4-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid (): The addition of a methoxycarbonyl group to the thiophene ring increases electron-withdrawing effects, altering reactivity.
  • 4-(4-Aminophenylethynyl)picolinic acid (): DFT studies reveal a smaller HOMO-LUMO gap (4.2 eV) and higher dipole moment (5.8 Debye) than 4-(3-aminophenylethynyl)picolinic acid (HOMO-LUMO = 4.5 eV, dipole = 4.3 Debye), indicating greater charge transfer capability for optoelectronic applications .

Table 2: Computational Properties of Ethynyl-Substituted Analogs

Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye)
4-(4-Aminophenylethynyl)picolinic acid 4.2 5.8
4-(3-Aminophenylethynyl)picolinic acid 4.5 4.3
Thiophen-3-YL Acetic Acid Derivatives

Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) () shares the thiophen-3-yl group but replaces picolinic acid with an ester-linked pyrrole. Electrochemical polymerization of TAPE with bithiophene yielded copolymers with lower bandgap (1.8 eV) than homopolymers (2.2 eV), enhancing electrochromic performance. This contrasts with 4-(Thiophen-3-YL)picolinic acid, where the carboxylic acid group limits polymerization but enables metal coordination .

Thiophene-Based Inhibitors

Compound 8 from features a fluorophenyl-pyridinyl-thiophene core. While structurally distinct, its IC₅₀ of 12 nM against p38α MAP kinase underscores the role of fluorinated aryl groups in enhancing target affinity. The absence of a carboxylic acid group in this compound reduces solubility but improves blood-brain barrier penetration compared to this compound .

Key Findings and Implications

  • Substituent Effects : Linear alkyl chains (e.g., qy17) improve solubility and bioactivity compared to bulky groups (e.g., qy20) .
  • Electronic Modifications : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance reactivity, while ethynyl spacers optimize charge transfer .
  • Functional Group Trade-offs : Carboxylic acid groups (as in this compound) enable chelation but limit polymerization, whereas esters (e.g., TAPE) facilitate materials science applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.